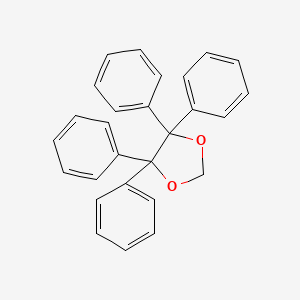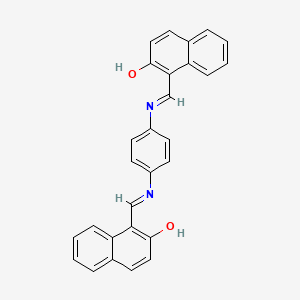
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound with the molecular formula C23H19N3O4 This compound is known for its unique structure, which includes a benzoate ester, a hydrazone, and a toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps. One common method starts with the reaction of 4-toluidine with acetic anhydride to form N-acetyl-4-toluidine. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The final step involves the esterification of the hydrazone with benzoic acid or its derivatives under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)benzoate
- 4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
- 2-Ethoxy-4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate
Uniqueness
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester, hydrazone, and toluidine moiety makes it particularly versatile in various applications .
Properties
CAS No. |
880057-43-2 |
|---|---|
Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H19N3O4/c1-16-7-11-19(12-8-16)25-21(27)22(28)26-24-15-17-9-13-20(14-10-17)30-23(29)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,27)(H,26,28)/b24-15+ |
InChI Key |
YKGYLNGAFKIRPE-BUVRLJJBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)



![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)


![2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11953119.png)


